molecular formula C24H42N6O7S B14236551 L-Methionyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine CAS No. 569348-36-3

L-Methionyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine

Cat. No.: B14236551
CAS No.: 569348-36-3
M. Wt: 558.7 g/mol
InChI Key: GCVWZCMBLFNPMW-LAIMCUOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Methionyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine is a peptide compound composed of five amino acids: methionine, proline, isoleucine, glutamine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Methionyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Methionyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to changes in gene expression or cellular behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Methionyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and exhibit specific biological activities that may not be observed in other similar peptides.

Properties

CAS No.

569348-36-3

Molecular Formula

C24H42N6O7S

Molecular Weight

558.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C24H42N6O7S/c1-5-13(2)19(22(34)28-16(8-9-18(26)31)20(32)27-14(3)24(36)37)29-21(33)17-7-6-11-30(17)23(35)15(25)10-12-38-4/h13-17,19H,5-12,25H2,1-4H3,(H2,26,31)(H,27,32)(H,28,34)(H,29,33)(H,36,37)/t13-,14-,15-,16-,17-,19-/m0/s1

InChI Key

GCVWZCMBLFNPMW-LAIMCUOGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.